![molecular formula C18H22N2O3 B4140856 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4140856.png)
5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Übersicht
Beschreibung
5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as CP-122,288, is a pyrimidinone derivative that has been extensively studied in scientific research. CP-122,288 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor, binding to the same site as the endogenous agonist glutamate. By blocking the NMDA receptor, 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone inhibits the influx of calcium ions into the cell, which is necessary for synaptic plasticity and other cellular processes.
Biochemical and Physiological Effects:
5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions and the brain region studied. In general, 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been found to impair learning and memory processes, reduce pain sensitivity, and protect against excitotoxicity and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of this receptor's activity. However, one limitation of using 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is its potential off-target effects on other receptors or ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and the NMDA receptor. Some possible areas of investigation include:
1. Exploring the role of the NMDA receptor in different brain regions and cell types.
2. Investigating the interactions between the NMDA receptor and other neurotransmitter systems, such as the dopamine and serotonin systems.
3. Developing more selective NMDA receptor antagonists that target specific subunits or splice variants of the receptor.
4. Studying the effects of NMDA receptor modulation on neurodevelopment and neuroplasticity.
5. Investigating the potential therapeutic applications of NMDA receptor modulation in various neurological and psychiatric disorders.
In conclusion, 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a potent and selective NMDA receptor antagonist that has been extensively used in scientific research to study the function and regulation of this receptor. 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has a variety of biochemical and physiological effects and has potential applications in the treatment of various neurological and psychiatric disorders. Future research on 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and the NMDA receptor has the potential to advance our understanding of brain function and lead to new treatments for neurological and psychiatric diseases.
Wissenschaftliche Forschungsanwendungen
5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively used in scientific research to study the function and regulation of the NMDA receptor. The NMDA receptor is a key player in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, such as learning and memory, pain perception, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-acetyl-4-(4-cyclopentyloxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-16(12(2)21)17(20-18(22)19-11)13-7-9-15(10-8-13)23-14-5-3-4-6-14/h7-10,14,17H,3-6H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSNZAIXIPHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC3CCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4140774.png)
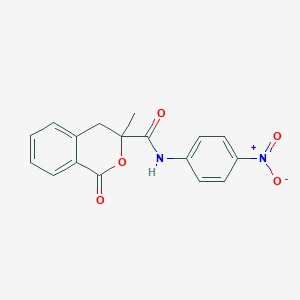
![2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140794.png)
![2-benzyl-1-(3,4-dichlorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140807.png)
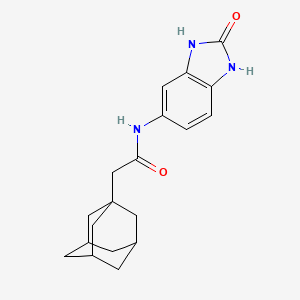
![6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140814.png)
![2-(4-fluorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140818.png)
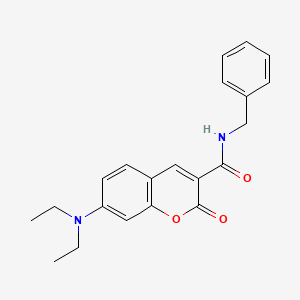
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4140838.png)
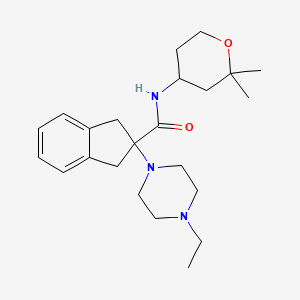
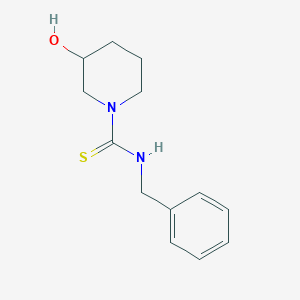
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4140857.png)
![diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-diphenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4140865.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4140872.png)